molecular formula C17H16N2O2 B5768176 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B5768176
M. Wt: 280.32 g/mol
InChI Key: LWQCUDYGADBARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPhOx, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which have been studied extensively due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. In addition, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has high purity and stability. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is also highly fluorescent, making it a useful probe for the detection of nitric oxide in biological systems. However, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has some limitations as well. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways. Additionally, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for the study of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole and its effects on other enzymes and signaling pathways. Finally, the development of new derivatives of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole with improved properties and specificity could lead to the discovery of novel research tools and therapeutic agents.

Synthesis Methods

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethylphenol with phenylacetonitrile in the presence of a base, followed by cyclization with nitrous acid. Another method involves the reaction of 3,4-dimethylphenol with phenylacetic acid, followed by cyclization with thionyl chloride. Both methods result in the formation of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole with high yields and purity.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has shown potential as a research tool in various scientific fields. It has been studied as a fluorescent probe for the detection of nitric oxide in biological systems. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been studied for its anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQCUDYGADBARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

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